Bis(1-pyrenylmethyl) Ether

描述

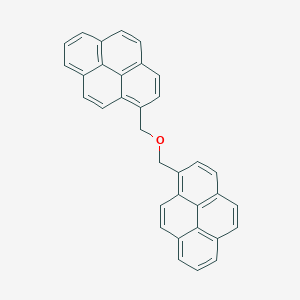

Di-(1-pyrenylmethyl)ether is a fluorescent compound that contains two pyrene units connected by an ether linkage. It is known for its strong fluorescence properties, making it a valuable tool in various scientific research applications, particularly in the study of microenvironments and molecular interactions.

准备方法

Synthetic Routes and Reaction Conditions

Di-(1-pyrenylmethyl)ether can be synthesized through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). For di-(1-pyrenylmethyl)ether, the reaction involves pyrenemethanol and a suitable alkyl halide under basic conditions .

Industrial Production Methods

While specific industrial production methods for di-(1-pyrenylmethyl)ether are not well-documented, the general principles of ether synthesis, such as the Williamson ether synthesis, can be scaled up for industrial production. This involves optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve high yields and purity.

化学反应分析

Types of Reactions

Di-(1-pyrenylmethyl)ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized pyrene derivatives.

Substitution: It can participate in substitution reactions where one of the hydrogen atoms on the pyrene ring is replaced by another substituent.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrenequinones, while substitution reactions can yield halogenated pyrene derivatives.

科学研究应用

Photophysical Properties and Excimer Formation

BPYME is known for its ability to form excimers, which are excited-state dimers formed when two molecules interact in an excited state. This property is particularly useful in studying hydrophobic interactions in polymer solutions.

Case Study: Hydrophobically Modified Poly(N-isopropylacrylamides)

In a study, BPYME was utilized as an excimer-forming probe to investigate the behavior of hydrophobically modified poly(N-isopropylacrylamides) in aqueous solutions. The results demonstrated that the excimer formation was sensitive to the concentration of the polymer, indicating that BPYME can serve as a valuable tool for probing hydrophobic interactions and polymer dynamics in solution .

Applications in Chemical Biology

BPYME has been chemically modified to create new tools for chemical biology applications. Its derivatives have been employed in the synthesis of nucleic acids and other biomolecules.

Case Study: Bis-Pyrene-Modified Nucleic Acids

Research has shown that bis-pyrene-modified nucleic acids can be synthesized using BPYME. These modified nucleic acids exhibit enhanced fluorescence properties, making them suitable for applications in diagnostics and molecular imaging . The incorporation of pyrene moieties allows for improved detection sensitivity due to their strong photophysical characteristics.

Sensor Development

The unique optical properties of BPYME make it an excellent candidate for developing sensors, particularly fluorescent sensors that can detect metal ions or environmental changes.

Example: Fluorescent Sensors for Metal Ions

BPYME derivatives have been used to create fluorescent sensors capable of detecting metal ions through changes in their absorption and fluorescence spectra. These sensors are valuable in environmental monitoring and biomedical applications, where detecting trace amounts of metals is crucial .

Material Science Applications

BPYME's ability to form excimers also lends itself to applications in material science, particularly in the development of luminescent materials and organic light-emitting diodes (OLEDs).

Case Study: Luminescent Organic Crystals

Recent studies have focused on the use of BPYME in creating stimuli-responsive organic luminescent crystals. These materials have potential applications in sensors and memory devices due to their ability to change luminescence properties in response to external stimuli .

Data Table: Summary of Applications

作用机制

The primary mechanism by which di-(1-pyrenylmethyl)ether exerts its effects is through its fluorescence properties. The compound can form excimers, which are excited-state dimers that emit fluorescence. This property is used to monitor changes in the microenvironment, such as polarity and viscosity. The formation of excimers is influenced by the molecular interactions and the local environment of the compound .

相似化合物的比较

Similar Compounds

Pyrene: A simpler compound with a single pyrene unit, used as a fluorescent probe.

2,3-bis-[4-(1-pyrenemethoxy)methylphenyl]butane: A compound with two pyrene units connected by a butane linker, used for similar applications as di-(1-pyrenylmethyl)ether.

Uniqueness

Di-(1-pyrenylmethyl)ether is unique due to its ability to form dynamic intramolecular excimers, which makes it particularly useful for studying the degree of crosslinking in materials like silica hydrogels. Its strong fluorescence and sensitivity to environmental changes make it a valuable tool in various research fields .

生物活性

Bis(1-pyrenylmethyl) Ether (BPE) is a compound characterized by its unique pyrene moieties, which contribute to its notable photophysical properties and biological activities. This article explores the biological activity of BPE, highlighting its applications as a fluorescent probe, its interactions with biological systems, and relevant research findings.

Chemical Structure

BPE is a symmetrical ether with two pyrene groups linked by a methylene bridge. The chemical structure can be represented as follows:

Biological Activity Overview

Research indicates that BPE exhibits significant biological activity, particularly as a fluorescent probe in various biochemical applications. Its ability to form excimers (excited dimers) enhances its utility in studying molecular interactions and dynamics within biological systems.

1. Fluorescent Properties

BPE demonstrates strong fluorescence, which is crucial for its application in imaging and sensing. The compound exhibits both monomeric and excimer fluorescence, allowing it to serve as an effective probe in various environments, including aqueous solutions.

- Excimer Formation : BPE forms excimers that are useful for studying hydrophobic interactions in polymer systems. This property has been exploited in the investigation of polymer micelles and their interactions with biomolecules .

2. Interaction with Biological Molecules

BPE has been utilized to study interactions with proteins and other biomolecules. Its ability to fluoresce upon binding provides insights into conformational changes and binding affinities.

- Case Study : In a study examining pyrene-end-capped poly(ethylene oxide), BPE was used as an excimer-forming probe to investigate the behavior of hydrophobically modified polymers in water. The findings indicated that BPE can effectively monitor changes in the local environment of the polymer, which is critical for understanding drug delivery systems .

3. Applications in Photodynamic Therapy (PDT)

Recent studies have explored the potential of pyrene-based compounds, including BPE, in photodynamic therapy due to their ability to generate reactive oxygen species (ROS) upon light activation.

- Phototoxicity Studies : Research has shown that compounds similar to BPE exhibit significant phototoxic effects against various cancer cell lines when activated by specific wavelengths of light. This suggests that BPE could be further investigated for therapeutic applications in cancer treatment .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

1-(pyren-1-ylmethoxymethyl)pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H22O/c1-3-21-7-9-25-11-13-27(29-17-15-23(5-1)31(21)33(25)29)19-35-20-28-14-12-26-10-8-22-4-2-6-24-16-18-30(28)34(26)32(22)24/h1-18H,19-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWSQWLDGXGQTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)COCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80225810 | |

| Record name | Di-(1-pyrenylmethyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74833-81-1 | |

| Record name | Di-(1-pyrenylmethyl)ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074833811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-(1-pyrenylmethyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Bis(1-pyrenylmethyl) Ether (Di-(1-pyrenylmethyl)ether) and how does it function as a fluorescent probe?

A1: this compound, often abbreviated as DiPyMe, is a molecule composed of two pyrene units linked by an ether bridge. This structure allows DiPyMe to exhibit intramolecular excimer formation, a phenomenon where two excited pyrene molecules form a complex, resulting in a characteristic fluorescence emission. This property makes DiPyMe a sensitive probe for studying the microviscosity of hydrophobic environments. [, , , ]

Q2: How does DiPyMe interact with micelles and what information can be obtained from its fluorescence?

A2: DiPyMe, due to its hydrophobic nature, preferentially partitions into the hydrophobic core of micelles. [, ] The rate of excimer formation within the micelle is dependent on the microviscosity of this hydrophobic environment. Analyzing the fluorescence spectra and decay kinetics of DiPyMe provides valuable information about the microviscosity of the micelle core. [, , ]

Q3: What specific applications of DiPyMe are highlighted in the research papers?

A3: The research papers demonstrate the use of DiPyMe for investigating the micellization process and characterizing micelle properties of various amphiphilic molecules, including:

- Surfactants: DiPyMe was used to study the effect of salt concentration on the microviscosity of Sodium Dodecyl Sulfate (SDS) micelles. []

- Block Copolymers: Research explored the influence of urea on the micellization behavior, structure, and microenvironment of Pluronic P105 (a PEO-PPO-PEO block copolymer) micelles using DiPyMe. []

- Hydrophobically Modified Polymers: DiPyMe was employed to probe the hydrophobic domains formed by hydrophobically modified Poly(N-isopropylacrylamides) in aqueous solutions. [, ]

Q4: What other fluorescent techniques are used alongside DiPyMe to study micelles?

A4: The research papers describe the use of additional fluorescence techniques to complement the information obtained from DiPyMe:

- Pyrene Fluorescence: Monitoring the ratio of the first and third vibronic peaks (I1/I3) in the emission spectrum of pyrene provides insights into the polarity of the microenvironment. This technique was used to confirm the formation of hydrophobic microdomains within aggregates. [, ]

- Fluorescence Quenching: Investigating the quenching of fluorescence by quencher molecules present in the solution can reveal information about the accessibility and dynamics of the probe within the micelle. []

- Fluorescence Anisotropy: This technique measures the rotational diffusion of a fluorescent molecule, providing information about the size and shape of the micelle. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。